molecular formula C14H20N4 B15168400 Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)- CAS No. 646056-95-3

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-

Cat. No.: B15168400
CAS No.: 646056-95-3
M. Wt: 244.34 g/mol
InChI Key: RAVPOOXNVFALGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)- is a chemical compound provided for research and development purposes, identified by CAS Number 646056-95-3 . This molecule features a complex spiro structure integrating a 1-azabicyclo[2.2.2]octane ring system, also known as a quinuclidine framework, with a pyrrolidine ring and a 5-pyrimidinyl substituent. The 1-azabicyclo[2.2.2]octane moiety is a privileged structure in medicinal chemistry, known for its rigid, three-dimensional geometry and role as a nitrogen-containing base. This scaffold is of significant interest in pharmaceutical research for constructing novel compounds, often serving as a key building block in the synthesis of potential therapeutic agents . The presence of the pyrimidine group, a common heterocycle in bioactive molecules and FDA-approved drugs, further enhances its value as a versatile intermediate. Pyrimidine derivatives are frequently explored for their diverse biological activities. Researchers can utilize this compound as a sophisticated synthon for developing new chemical entities, investigating structure-activity relationships (SAR), and exploring new mechanisms of action in various disease models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

646056-95-3

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

1'-pyrimidin-5-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]

InChI

InChI=1S/C14H20N4/c1-4-18-5-2-12(1)7-14(18)3-6-17(10-14)13-8-15-11-16-9-13/h8-9,11-12H,1-7,10H2

InChI Key

RAVPOOXNVFALGX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC23CCN(C3)C4=CN=CN=C4

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to form ketones, a transformation critical for functionalizing its bicyclic framework. Reaction conditions vary but typically involve oxidizing agents (e.g., TEMPO) and solvents like acetonitrile, with temperature control being a determinant of yield and selectivity.

Reaction Type Conditions Product Key Features
OxidationOxidizing agent (e.g., TEMPO), acetonitrile, 80°CKetone derivativePreserves spiro structure while introducing carbonyl groups

Cycloaddition Reactions

The compound’s pyrimidine moiety and bicyclic rigidity enable participation in [3+2] cycloaddition reactions with reactive dipolarophiles. For example, nitrilimines generated in situ from aldohydrazones can react with cyclic dipolarophiles under thermal conditions (e.g., 80°C in acetonitrile) to form functionalized spiro derivatives .

Reaction Type Conditions Product Key Features
[3+2] CycloadditionTEMPO, acetonitrile, 80°CSpiro[pyrazole-indene] hybridsExpands structural diversity while retaining core spiro connectivity

Nucleophilic Substitution

The compound’s nitrogen atoms and pyrimidine ring enable alkylation and acylation reactions. These reactions are typically base-catalyzed and depend on solvent choice (e.g., DMF or THF) to optimize regioselectivity.

Reaction Type Conditions Product Key Features
Alkylation/AcylationBase (e.g., K₂CO₃), alkyl/acyl halideAlkylated/acylated derivativesIntroduces functional groups for further derivatization

Biologically Relevant Interactions

While not a direct chemical reaction, the compound’s structural rigidity facilitates binding to molecular targets like nicotinic acetylcholine receptors. This interaction is mediated by its spiro configuration, which enhances affinity and selectivity in biochemical assays .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Bicyclic Systems

(a) Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-
  • Molecular Formula : C13H18N4 (MW: 230.31)
  • Key Difference : Replaces the octane ring with a smaller bicyclo[2.2.1]heptane system. This reduces steric bulk and alters receptor-binding kinetics.
(b) Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
  • Molecular Formula : C13H16N2O (MW: 216.28)
  • Key Difference : Substitutes the pyrrolidine-pyrimidinyl moiety with a fused furopyridine ring.
  • Functional Impact : Demonstrates high affinity for α7 nAChRs (Ki: 33 pM) and improved blood-brain barrier penetration compared to simpler spiro derivatives .

Functional Analogues with Varied Substituents

(a) R-PSOP ((R)-5’-(Phenylaminocarbonylamino)spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine])
  • Molecular Formula : C20H21N5O2 (MW: 363.42)
  • Key Difference: Incorporates a phenylaminocarbonylamino group and furopyridine instead of pyrimidinyl-pyrrolidine.
  • Pharmacological Relevance : Acts as a potent NMUR2 antagonist (Ki: 52 nM) with >190-fold selectivity over NMUR1. The pyrimidinyl-pyrrolidine derivative may lack this specificity due to differences in hydrogen-bonding capacity .
(b) Thienyl-Substituted Spiroazabicyclic Derivatives
  • Example : (2'R)-5'-(5-Chlorothiophen-2-yl)spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine
  • Key Difference : Replaces pyrimidinyl with thienyl groups.
  • Functional Impact : Thienyl derivatives exhibit enhanced metabolic stability and α7 nAChR selectivity (Ki < 6 nM) compared to pyrimidinyl analogs, likely due to improved π-π stacking interactions .

Molecular and Pharmacokinetic Properties

Table 1: Comparative Molecular Properties

Compound Molecular Formula MW XLogP PSA (Ų) Key Substituent
Target Compound C10H18N2 166.26 0.7 15.3 Pyrimidinyl-pyrrolidine
Heptane Analog C13H18N4 230.31 1.2 45.8 Pyrimidinyl-pyrrolidine
Furopyridine Analog C13H16N2O 216.28 1.5 38.1 Furopyridine
R-PSOP C20H21N5O2 363.42 2.8 92.7 Phenylaminocarbonylamino

Table 2: Pharmacological Profiles

Compound Biological Target Affinity (Ki) Selectivity Ratio (α7/α4β2 nAChR) Key Finding
Target Compound α7 nAChR Not reported N/A Limited data; structural similarity suggests moderate affinity
Furopyridine Analog α7 nAChR 33 pM >14,000 High BBB penetration; hippocampal uptake: 2.41 %ID/g
Thienyl Derivative α7 nAChR <6 nM >14,000 Superior metabolic stability vs. pyrimidinyl analogs
R-PSOP NMUR2 52 nM >190 (vs. NMUR1) Reversible, competitive antagonist; attenuates nociception

Q & A

Q. What are the key synthetic pathways for Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-, and how are intermediates optimized?

The synthesis typically involves multi-step reactions starting with ethyl isonipecotate. Key steps include:

  • Alkylation : Reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., DIPEA) to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
  • Cyclization : Using lithium diisopropylamide (LDA) to induce bicyclo[2.2.2]octane ring formation.
  • Spiroannulation : Coupling with pyrimidine derivatives via nucleophilic substitution or transition metal-catalyzed cross-coupling.
    Optimization focuses on solvent selection (e.g., THF for cyclization), temperature control (low temps for LDA reactions), and purification methods (e.g., column chromatography for intermediates). Critical intermediates like ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate are validated using NMR and HPLC .

Q. How is the α7 nicotinic acetylcholine receptor (α7 nAChR) selectivity of this spiro compound assessed experimentally?

Selectivity is evaluated using:

  • Radioligand Binding Assays : Competition studies with [³H]-MLA (α7-specific antagonist) and [³H]-epibatidine (non-selective agonist) to determine Ki values.
  • Functional Assays : Measuring intracellular calcium mobilization in HEK293 cells expressing α7 nAChR vs. other subtypes (e.g., α4β2).
  • Electrophysiology : Patch-clamp recordings to confirm agonist efficacy and desensitization kinetics.
    For example, derivatives like (R)-PSOP showed >100-fold selectivity for NMUR2 over NMUR1 using similar methodologies .

Advanced Research Questions

Q. How do enantiomeric differences impact the biological activity of spiro[1-azabicyclo[2.2.2]octane] derivatives?

Enantiomers often exhibit divergent pharmacological profiles. For instance:

  • (R)-PSOP acts as a potent NMUR2 antagonist (Ki = 52 nM), while the (S)-enantiomer is inactive (>10 µM).
    Methodologies to address this include:
  • Chiral Resolution : Using chiral HPLC or enzymatic resolution to isolate enantiomers.
  • Asymmetric Synthesis : Employing chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINAP-Ru complexes).
  • Comparative Assays : Testing enantiomers in receptor-binding and functional assays (e.g., inositol phosphate turnover) .

Q. How can structural modifications enhance metabolic stability without compromising α7 nAChR affinity?

Strategies include:

  • Bioisosteric Replacement : Substituting metabolically labile groups (e.g., replacing ester linkages with oxazolidinones).
  • Rigidification : Introducing spiro or bicyclic motifs to reduce conformational flexibility and CYP450 susceptibility.
  • Prodrug Design : Masking polar groups (e.g., ester prodrugs of carboxylic acids) to improve bioavailability.
    For example, replacing ester moieties in AZD0328 with oxazolidinones improved CNS penetration while maintaining α7 affinity .

Q. How should researchers resolve contradictions between in vitro potency and in vivo toxicity in α7 nAChR agonists?

Discrepancies (e.g., clinical trial failures due to adverse effects) are addressed via:

  • Pharmacokinetic Profiling : Assessing brain penetration (e.g., P-gp efflux ratios) and metabolic pathways (e.g., CYP450 inhibition).
  • Off-Target Screening : Testing against unrelated receptors (e.g., hERG channels) to identify toxicity risks.
  • Dose Optimization : Using PK/PD modeling to balance efficacy and safety margins.
    Compounds like PHA-543613 were discontinued due to poor CNS bioavailability, highlighting the need for early-stage ADME studies .

Q. What advanced synthetic strategies overcome low yields in spiroannulation reactions?

Recent innovations include:

  • Solvent-Free Conditions : Using ball milling or microwave-assisted synthesis to enhance reaction efficiency.
  • Organocatalysis : Proline-derived catalysts for asymmetric spiroannulation.
  • Flow Chemistry : Continuous flow systems for precise control of exothermic reactions (e.g., LDA-mediated cyclizations).
    These methods have increased yields from <50% to >80% in analogous spiro-oxazolidinone syntheses .

Data Analysis & Contradiction Resolution

Q. How are discrepancies in reported synthesis yields reconciled across studies?

Variability often stems from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor intermediates but hinder cyclization.
  • Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter reaction pathways.
  • Workup Protocols : Differences in quenching (e.g., aqueous vs. organic extraction) impact isolated yields.
    Researchers should replicate conditions from high-yield protocols (e.g., THF/water mixtures for stepwise reactions) and characterize intermediates rigorously .

Q. What methodologies validate target engagement in complex biological systems (e.g., CNS)?

Approaches include:

  • PET Imaging : Radiolabeled analogs (e.g., [¹¹C]-AZD0328) to assess brain penetration and receptor occupancy.
  • Biomarker Analysis : Measuring acetylcholine release or c-Fos activation in rodent models.
  • Knockout Models : Comparing effects in α7 nAChR wild-type vs. knockout mice.
    For example, SSR180711 showed dose-dependent reversal of scopolamine-induced memory deficits, confirming target engagement .

Structural & Mechanistic Insights

Q. What computational tools predict binding modes of spiro compounds to α7 nAChR?

  • Molecular Docking : Software like AutoDock Vina to model interactions with the receptor’s aromatic pocket (e.g., Trp149).
  • MD Simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Corating substituent electronegativity with agonist potency.
    These tools guided the design of W-56203, which showed enhanced hydrogen bonding with Glu237 .

Methodological Resources

  • Synthetic Protocols : Detailed in patents (e.g., EP1654264) for scalable spiroannulation .
  • Assay Guidelines : NIH Psychoactive Drug Screening Program for receptor profiling .
  • Data Repositories : ChEMBL for structure-activity data on α7 nAChR agonists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.